REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][CH:3]=1.[F:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=[O:15])=[CH:12][C:11]=1[Cl:18].ClC1C=CC(C(C2C=CC(OC)=CC=2)O)=CC=1>>[Cl:18][C:11]1[CH:12]=[C:13]([CH:14]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)[OH:15])[CH:16]=[CH:17][C:10]=1[F:9]
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Name
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|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
4.97 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=O)C=C1)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)C(O)C1=CC=C(C=C1)OC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The title compound was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1F)C(O)C1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |